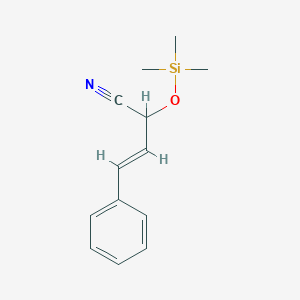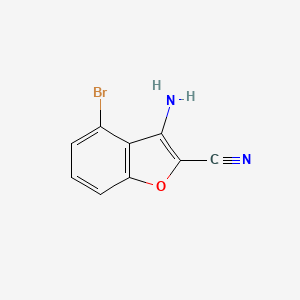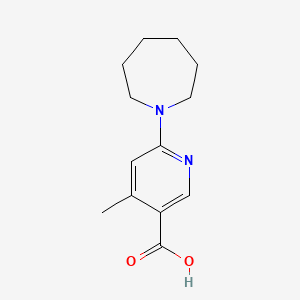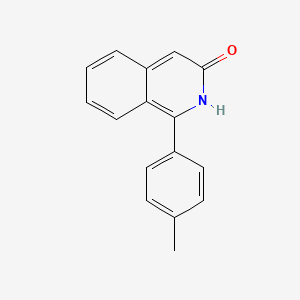
(E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile is an organic compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile typically involves the reaction of 4-phenyl-3-buten-2-one with trimethylsilyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by elimination of water to form the nitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Compounds with various functional groups replacing the trimethylsilyloxy group.
Applications De Recherche Scientifique
(E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
(E)-4-phenyl-2-hydroxybut-3-enenitrile: Similar structure but with a hydroxy group instead of a trimethylsilyloxy group.
(E)-4-phenyl-2-methoxybut-3-enenitrile: Contains a methoxy group instead of a trimethylsilyloxy group.
Uniqueness: (E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile is unique due to the presence of the trimethylsilyloxy group, which imparts different reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C13H17NOSi |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
(E)-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C13H17NOSi/c1-16(2,3)15-13(11-14)10-9-12-7-5-4-6-8-12/h4-10,13H,1-3H3/b10-9+ |
Clé InChI |
ABIDSWUPGAQUEQ-MDZDMXLPSA-N |
SMILES isomérique |
C[Si](C)(C)OC(/C=C/C1=CC=CC=C1)C#N |
SMILES canonique |
C[Si](C)(C)OC(C=CC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)

![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)
![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)







